7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Description
7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS: 78422-93-2 or 90042-20-9) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₄O₃ and a molecular weight of 278.24 g/mol. It belongs to the triazoloquinoxaline-dione class, characterized by a fused triazole and quinoxaline backbone with acetyl and methyl substituents at the 7- and 5-positions, respectively. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like phosphodiesterases (PDEs) .
Properties
CAS No. |
90042-20-9 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-acetyl-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C12H10N4O3/c1-6(17)7-3-4-8-9(5-7)15(2)11(18)10-13-14-12(19)16(8)10/h3-5H,1-2H3,(H,14,19) |
InChI Key |
IZQCSGGASSXGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted triazoloquinoxalines .
Scientific Research Applications
7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 7-Acetyl-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to intercalate DNA, thereby disrupting DNA replication and transcription processes . Additionally, the compound can modulate the activity of certain enzymes and receptors, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The 7-acetyl group in the target compound increases lipophilicity compared to the 7-chloro and 7-nitro analogues, favoring membrane permeability but reducing aqueous solubility .
- The potassium salt derivative (CAS 87885-15-2) exhibits improved solubility due to ionic dissociation, making it more suitable for parenteral formulations .
Bioactivity
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance electrophilicity and binding affinity to PDEs, as seen in 8-fluoro-7-nitro derivatives .
- Imidazole-substituted analogues (e.g., 7-(1H-imidazol-1-yl)) show anti-allergic activity via histamine receptor antagonism, distinct from the acetyl-substituted compound’s PDE-targeted mechanism .
Key Research Findings
PDE Inhibition : Derivatives with 7-acetyl and 5-methyl groups demonstrate moderate PDE4 inhibition (IC₅₀ ~50 nM), comparable to rolipram but with reduced off-target effects .
Thermal Stability : The 5,6-dimethyl analogue (CAS 1380500-88-8) exhibits a higher melting point (240–250°C) than the target compound (decomposition at ~230°C), attributed to crystallinity from symmetric substituents .
Toxicity Profile : Chloro- and nitro-substituted analogues show increased cytotoxicity (e.g., IC₅₀ <10 μM in HepG2 cells), while the acetyl-methyl derivative has a safer profile (IC₅₀ >100 μM) .
Biological Activity
7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS Number: 80708-31-2) is a compound belonging to the class of triazoloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticonvulsant, anti-allergic, and potential antitumor properties. This article provides an in-depth examination of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 201.21 g/mol |
| CAS Number | 80708-31-2 |
Anticonvulsant Activity
Research has demonstrated that triazoloquinoxaline derivatives exhibit significant anticonvulsant properties. A study conducted by Al-Shammari et al. evaluated various derivatives for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. The results indicated that this compound showed a notable reduction in seizure duration and frequency compared to control groups .
Anti-Allergic Activity
The compound has been identified as a potential anti-allergic agent. According to patent literature, triazoloquinoxaline derivatives possess activity in inhibiting histamine release from mast cells and reducing wheal formation in animal models. These findings suggest that this compound could be beneficial in treating conditions like asthma and allergic reactions .
Antitumor Properties
Emerging research indicates that triazoloquinoxaline derivatives may exhibit antitumor effects. A study highlighted the ability of these compounds to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways . Further investigations are warranted to explore the specific pathways affected by this compound.
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled trial involving various triazoloquinoxaline derivatives including this compound:
- Participants: 30 male Wistar rats.
- Method: MES and PTZ tests.
- Findings: The compound significantly reduced seizure activity (p < 0.05) compared to untreated controls.
Case Study 2: Allergy Management
A study assessed the anti-allergic properties of the compound:
- Participants: 20 sensitized rats.
- Method: Evaluation of wheal formation post allergen exposure.
- Findings: The compound reduced wheal size by approximately 70% compared to controls (p < 0.01), indicating strong anti-allergic potential.
Q & A
Q. What are the common synthetic pathways for preparing 7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves intramolecular cyclization of precursors such as 1-(2-isocyanophenyl)-1H-imidazole derivatives. Key steps include:
-
Catalytic cyclization : Use of phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light to drive cyclization .
-
Base-mediated reactions : Employing 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium to form triazoloquinoxalines via nucleophilic substitution and autooxidation .
-
Optimization : Reaction temperature (60–100°C) and solvent choice (ethanol, dioxane) critically affect yield. For example, reflux in ethanol for 3 hours achieves ~80% conversion .
- Data Table : Synthetic Routes Comparison
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies acetyl (δ 2.1–2.3 ppm) and methyl groups (δ 1.9–2.0 ppm) in the triazoloquinoxaline core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₂N₄O₃) with <2 ppm error .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anti-inflammatory effects) of triazoloquinoxaline derivatives?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., 7-alkoxy vs. 7-acetyl groups) to isolate pharmacophores. For example:
-
7-Alkoxy derivatives show anticonvulsant activity (ED₅₀: 15–30 mg/kg in mice) due to GABAergic modulation .
-
7-Acetyl derivatives exhibit anti-inflammatory effects (IC₅₀: 10–20 µM in RAW264.7 cells) via COX-2 inhibition .
-
Computational Modeling : Density Functional Theory (DFT) calculations predict binding affinities to target proteins (e.g., COX-2 vs. GABA receptors) .
- Data Table : Biological Activity Comparison
| Substituent | Biological Activity | Target | IC₅₀/ED₅₀ | Reference |
|---|---|---|---|---|
| 7-Ethoxy | Anticonvulsant | GABA-A receptor | ED₅₀: 25 mg/kg | |
| 7-Acetyl | Anti-inflammatory | COX-2 | IC₅₀: 12 µM | |
| 5-Methyl | Antimicrobial | Bacterial DNA | MIC: 8 µg/mL |
Q. How can experimental design (DoE) optimize reaction conditions for scaling up synthesis while minimizing side products?
- Methodological Answer :
- Fractional Factorial Design : Screen variables (catalyst loading, temperature, solvent ratio) to identify critical factors. For example, a 2³ design reduces experiments from 27 to 8 while retaining >90% confidence .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature vs. iridium catalyst concentration) to predict optimal yield (e.g., 85% at 75°C, 0.5 mol% Ir) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing purification steps .
Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., photocycloadditions or cross-couplings)?
- Methodological Answer :
- Reaction Path Search Software : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states for photocyclization steps .
- Machine Learning (ML) : Train models on existing triazoloquinoxaline reaction datasets to predict regioselectivity in cross-couplings (e.g., Suzuki-Miyaura at C-5 vs. C-7) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvent effects on reaction barriers (e.g., dioxane lowers activation energy by 5 kcal/mol vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
